4-Bromo vs. Non-Brominated Analog: Impact on Synthetic Versatility
A key differentiator for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is the presence of a bromine atom at the 4-position. In contrast to its non-brominated analog, Ethyl 4-phenylthiazole-2-carboxylate, the bromo substituent provides a well-established synthetic handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Stille, Heck) . This functional group is absent in the non-brominated analog.
| Evidence Dimension | Synthetic Versatility / Functional Group Handles |
|---|---|
| Target Compound Data | Contains a 4-bromo substituent, enabling cross-coupling and nucleophilic aromatic substitution reactions. |
| Comparator Or Baseline | Ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2). Lacks the 4-bromo group. |
| Quantified Difference | Qualitative difference: The target compound offers one additional site for orthogonal functionalization not present in the comparator. |
| Conditions | Inference based on standard synthetic methodologies for aryl/heteroaryl bromides. |
Why This Matters
This directly impacts procurement for medicinal chemistry; the target compound enables the synthesis of a wider array of diverse analogs for SAR exploration compared to the non-brominated version.
